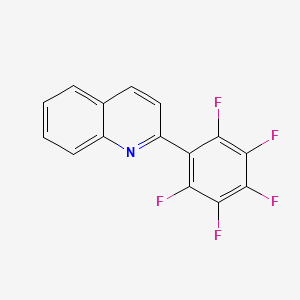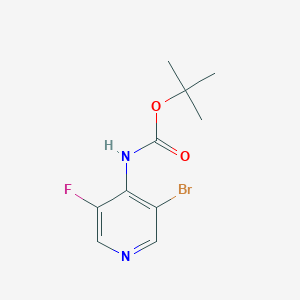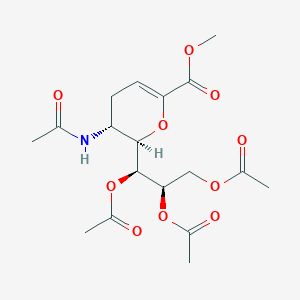
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a difluoropiperidinyl moiety, a methyl group, and a nitro group attached to a pyridine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chloro group to the pyridine ring.
Piperidinylation: The attachment of the difluoropiperidinyl moiety.
Methylation: The addition of a methyl group to the pyridine ring.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, thionyl chloride for chlorination, and appropriate piperidine derivatives for piperidinylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
- 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol
- 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine
Uniqueness
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12ClF2N3O2 |
|---|---|
Poids moléculaire |
291.68 g/mol |
Nom IUPAC |
6-chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C11H12ClF2N3O2/c1-7-6-8(12)15-10(9(7)17(18)19)16-4-2-11(13,14)3-5-16/h6H,2-5H2,1H3 |
Clé InChI |
NSRPLMSEFZMMGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(CC2)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)

![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)


![3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11837528.png)

![1-(3-((2-Chloro-4-formyl-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B11837536.png)
